molecular formula C13H20N2O4S B1357873 Tert-butyl 2-(phenylsulfonamido)ethylcarbamate CAS No. 222639-98-7

Tert-butyl 2-(phenylsulfonamido)ethylcarbamate

Cat. No.: B1357873
CAS No.: 222639-98-7
M. Wt: 300.38 g/mol
InChI Key: SKVAXXYRMYTMSV-UHFFFAOYSA-N
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Description

Tert-butyl 2-(phenylsulfonamido)ethylcarbamate is a chemical compound with the molecular formula C13H20N2O4S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its tert-butyl group, phenylsulfonamido group, and ethylcarbamate moiety, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(phenylsulfonamido)ethylcarbamate typically involves the reaction of tert-butyl carbamate with 2-(phenylsulfonamido)ethylamine. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the process. The reaction conditions may include specific temperatures, pressures, and reaction times to ensure optimal yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment and standardized protocols. The process may include steps such as purification, crystallization, and quality control to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(phenylsulfonamido)ethylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions may vary depending on the desired outcome, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Tert-butyl 2-(phenylsulfonamido)ethylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(phenylsulfonamido)ethylcarbamate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its versatility in various chemical reactions and research applications makes it a valuable compound in scientific studies .

Properties

IUPAC Name

tert-butyl N-[2-(benzenesulfonamido)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-13(2,3)19-12(16)14-9-10-15-20(17,18)11-7-5-4-6-8-11/h4-8,15H,9-10H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVAXXYRMYTMSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609190
Record name tert-Butyl {2-[(benzenesulfonyl)amino]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222639-98-7
Record name tert-Butyl {2-[(benzenesulfonyl)amino]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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